molecular formula C31H32N4O3S B2431869 N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide CAS No. 1115324-10-1

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide

Cat. No.: B2431869
CAS No.: 1115324-10-1
M. Wt: 540.68
InChI Key: BLXBWWPDEGNOBJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioether Linkage: This step involves the reaction of the quinazoline intermediate with a thioether reagent, often under mild conditions to avoid decomposition.

    Attachment of the 4-Methylbenzyl Group: This step typically involves nucleophilic substitution reactions, where the 4-methylbenzylamine is introduced.

    Final Coupling with Cyclopentyl Group: The final step involves coupling the intermediate with a cyclopentyl group, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions to yield dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, which can lead to various biological effects. The compound may also interact with cellular receptors, modulating signaling pathways and leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylamine: A simpler compound with a similar benzylamine group.

    Quinazoline Derivatives: Compounds with a quinazoline core, known for their biological activity.

    Thioether-Linked Compounds: Compounds with a thioether linkage, which can undergo similar chemical reactions.

Uniqueness

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is unique due to its combination of a quinazoline core, thioether linkage, and cyclopentyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3S/c1-21-10-12-22(13-11-21)18-32-28(36)20-39-31-34-27-9-5-4-8-26(27)30(38)35(31)19-23-14-16-24(17-15-23)29(37)33-25-6-2-3-7-25/h4-5,8-17,25H,2-3,6-7,18-20H2,1H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXBWWPDEGNOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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